molecular formula C21H18N2O4 B14888125 [3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate

[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate

Cat. No.: B14888125
M. Wt: 362.4 g/mol
InChI Key: GQAHKIATSJSBMD-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dihydroisoxazole ring, and a quinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroisoxazole ring, which can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, while the quinoline carboxylate moiety can be synthesized through Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its mechanism of action is a subject of ongoing research.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical reactivity allows for the modification of its properties to suit specific industrial applications.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate involves its interaction with molecular targets in biological systems. The quinoline moiety may interact with DNA or enzymes, while the dihydroisoxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate: Unique due to its combination of methoxyphenyl, dihydroisoxazole, and quinoline carboxylate groups.

    Quinoline derivatives: Commonly used in medicinal chemistry for their biological activity.

    Isoxazole derivatives: Known for their reactivity and use in various chemical reactions.

Uniqueness

The uniqueness of (3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl quinoline-2-carboxylate lies in its multi-functional structure, which allows for diverse chemical reactivity and potential applications across different fields. Its combination of structural features is not commonly found in other compounds, making it a valuable subject of study in scientific research.

Properties

Molecular Formula

C21H18N2O4

Molecular Weight

362.4 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate

InChI

InChI=1S/C21H18N2O4/c1-25-16-9-6-15(7-10-16)20-12-17(27-23-20)13-26-21(24)19-11-8-14-4-2-3-5-18(14)22-19/h2-11,17H,12-13H2,1H3

InChI Key

GQAHKIATSJSBMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)COC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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